3-(Hydroxymethyl)-5-methylfuran-2(3H)-one
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Overview
Description
3-(Hydroxymethyl)-5-methylfuran-2(3H)-one is an organic compound with the molecular formula C6H8O3 It is a furan derivative, characterized by a hydroxymethyl group and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methylfuran-2(3H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of furan derivatives using formaldehyde. The reaction typically requires acidic conditions, such as the presence of hydrochloric acid, to facilitate the addition of the hydroxymethyl group to the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydrofuran derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the hydroxymethyl group.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-5-methylfuran-2(3H)-one.
Reduction: Formation of 3-(Hydroxymethyl)-5-methyltetrahydrofuran.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-5-methylfuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins, as well as in the flavor and fragrance industry
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methylfuran-2(3H)-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furan ring may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethyl-5-methylpyridine: Similar in structure but contains a pyridine ring instead of a furan ring.
3-Hydroxymethyl-7-methoxywutaifuranol: A wutaifuranol derivative with additional methoxy and hydroxymethyl groups.
Uniqueness
3-(Hydroxymethyl)-5-methylfuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61892-58-8 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-methyl-3H-furan-2-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(3-7)6(8)9-4/h2,5,7H,3H2,1H3 |
InChI Key |
QCDSMEPYAIMBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)O1)CO |
Origin of Product |
United States |
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